N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide
CAS No.: 922822-79-5
Cat. No.: VC6906717
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922822-79-5 |
|---|---|
| Molecular Formula | C24H24N2O4S |
| Molecular Weight | 436.53 |
| IUPAC Name | N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3-ethylsulfonylbenzamide |
| Standard InChI | InChI=1S/C24H24N2O4S/c1-3-5-14-26-21-13-12-20(18-10-7-11-19(22(18)21)24(26)28)25-23(27)16-8-6-9-17(15-16)31(29,30)4-2/h6-13,15H,3-5,14H2,1-2H3,(H,25,27) |
| Standard InChI Key | IRJIYGCBHANSLG-UHFFFAOYSA-N |
| SMILES | CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=CC=C4)S(=O)(=O)CC)C=CC=C3C1=O |
Introduction
The compound N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide is a complex organic molecule that belongs to the class of benzamide derivatives. It incorporates a benzo[cd]indole core, which is a fused ring system known for its presence in various pharmaceutical compounds. This compound is of interest due to its potential biological activities and structural complexity.
Chemical Formula and Molecular Weight
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Chemical Formula: The compound's chemical formula is not explicitly provided in the available literature, but it can be inferred to be similar to other benzamide derivatives with a benzo[cd]indole core. For comparison, a related compound, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide, has a molecular formula of C27H29N3O4S and a molecular weight of 491.6 g/mol .
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Molecular Weight: The exact molecular weight of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide is not available, but it would be slightly different due to the presence of an ethylsulfonyl group instead of a tosylpyrrolidine moiety.
Synthesis and Preparation
The synthesis of N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide would typically involve a multi-step process:
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Formation of the Benzo[cd]indole Core: This involves the synthesis of the benzo[cd]indole ring system, which can be achieved through various methods such as cyclization reactions.
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Introduction of the Butyl Group: Alkylation reactions can be used to introduce the butyl group at the 1-position of the indole.
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Formation of the Benzamide Moiety: The benzamide part can be synthesized separately and then coupled with the benzo[cd]indole core.
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Introduction of the Ethylsulfonyl Group: This step involves the reaction of the benzamide moiety with an ethylsulfonyl chloride or a similar reagent.
Biological Activity and Potential Applications
While specific biological activity data for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide are not available, compounds with similar structures have shown potential in various therapeutic areas:
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Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) Modulation: Some benzo[cd]indole derivatives have been explored as modulators of RORγ, which is a promising target for treating autoimmune diseases and cancer .
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Antimicrobial and Anti-inflammatory Activities: Benzamide derivatives are known for their antimicrobial and anti-inflammatory properties, although specific data for this compound are lacking.
Data Tables
Given the limited availability of specific data for N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(ethylsulfonyl)benzamide, we can provide a general overview of related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide | C27H29N3O4S | 491.6 | Potential therapeutic applications |
| 2-Chloro-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-4-Fluorobenzenesulfonamide | C19H14ClFN2O3S | 404.8 | Potential biological activities |
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